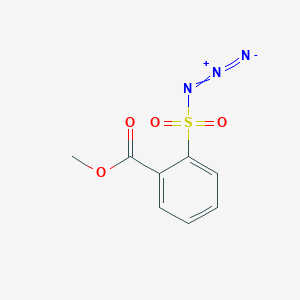![molecular formula C8H8Cl2N4 B14188336 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-50-5](/img/structure/B14188336.png)
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with chloro substituents at the 7 and 1 positions, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with a pyrazole derivative can lead to the formation of the desired pyrazolopyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The chloro substituents play a crucial role in enhancing the binding affinity of the compound to its targets. The compound can inhibit the activity of these enzymes, leading to downstream effects on cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and are also studied for their therapeutic potential.
Uniqueness
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 7 and 1 positions enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Número CAS |
923283-50-5 |
|---|---|
Fórmula molecular |
C8H8Cl2N4 |
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
7-chloro-1-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-2-1-3-14-7-6(4-13-14)11-5-12-8(7)10/h4-5H,1-3H2 |
Clave InChI |
ZIDFIGMVLCLIFD-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C2=C1N=CN=C2Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)


